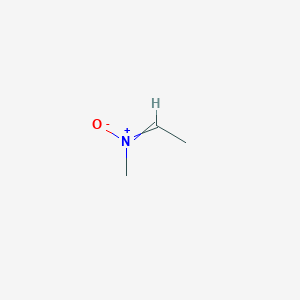
4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the larger family of benzothiazines, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- can be synthesized through several methods. One common method involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters . This reaction typically proceeds in a single step and is efficient in producing the desired benzothiazine derivatives. Another method involves the use of 1,3-benzothiazolium cations and α-haloketones through ring expansion under ultrasonication, employing optimal 5% sodium hydroxide .
Industrial Production Methods: Industrial production of 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the agricultural industry as a pesticide and in materials science for developing new materials with specific properties .
Wirkmechanismus
The mechanism of action of 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- can be compared with other similar compounds such as 4H-3,1-benzothiazin-4-ones and 2H-1,4-benzothiazines . While these compounds share a similar core structure, they differ in their substituents and specific biological activities. The unique structural features of 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- contribute to its distinct properties and applications .
Conclusion
4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development of this compound will likely lead to new and exciting applications in the future.
Eigenschaften
CAS-Nummer |
103503-06-6 |
|---|---|
Molekularformel |
C11H10N2OS |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
3-(3-oxo-1,4-benzothiazin-4-yl)propanenitrile |
InChI |
InChI=1S/C11H10N2OS/c12-6-3-7-13-9-4-1-2-5-10(9)15-8-11(13)14/h1-2,4-5H,3,7-8H2 |
InChI-Schlüssel |
DEAUGPGGAQAXEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C2=CC=CC=C2S1)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-](/img/structure/B14320883.png)



![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)






